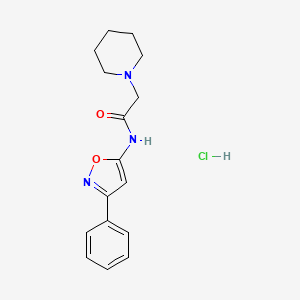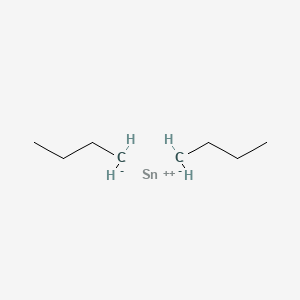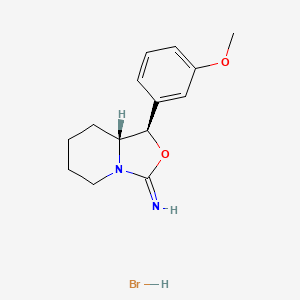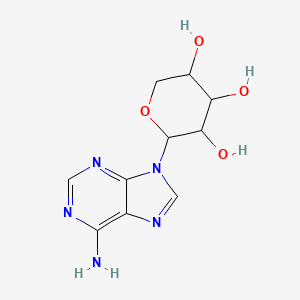
Adenine, 9-beta-D-ribopyranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl-, can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond. Another method includes the use of protected ribose derivatives, which are then deprotected to yield the final product .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microorganisms such as Streptomyces antibioticus. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate and purify the compound .
化学反应分析
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to form inosine.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as halogenation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
科学研究应用
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in cellular energy transfer as part of adenosine triphosphate (ATP).
Medicine: Used in the treatment of certain cardiovascular conditions and as an antiarrhythmic agent.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent
作用机制
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including modulation of neurotransmitter release, vasodilation, and regulation of cardiac function. The binding of adenosine to its receptors can lead to the activation or inhibition of downstream signaling pathways, depending on the receptor subtype .
相似化合物的比较
Similar Compounds
Inosine: Similar structure but with a hydroxyl group replacing the amino group on the adenine ring.
Deoxyadenosine: Similar structure but with a hydrogen atom replacing the hydroxyl group on the ribose moiety.
Vidarabine: An antiviral compound with a similar structure but with an arabinose sugar instead of ribose.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions makes it a valuable compound in both research and therapeutic applications .
属性
CAS 编号 |
18031-28-2 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI 键 |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


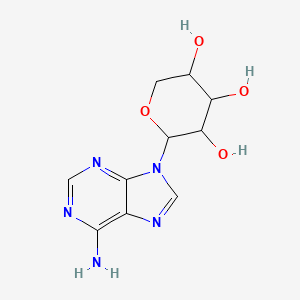
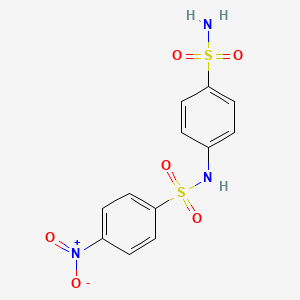

![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
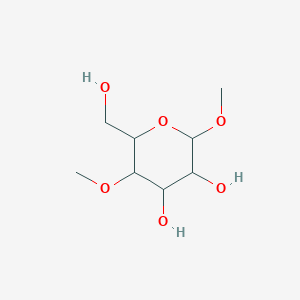
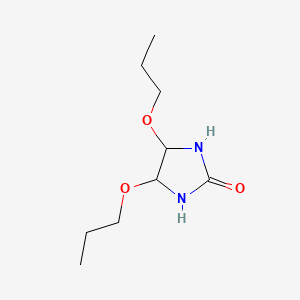
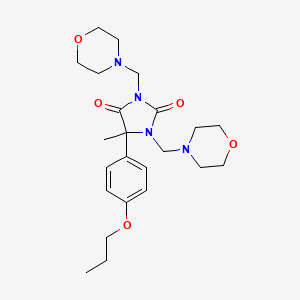
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
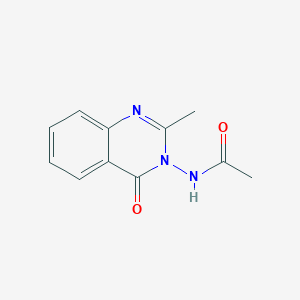
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
